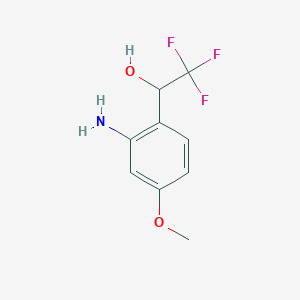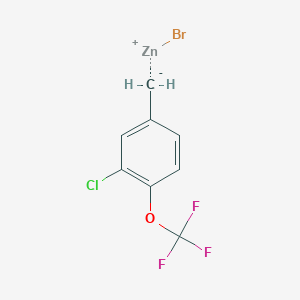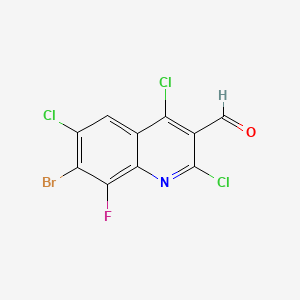
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate reagents under controlled conditions. For instance, the reaction of 2,4,6-trichloroaniline with bromine and fluorine sources, followed by formylation, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to obtain the compound in high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylic acid.
Reduction: 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to desired biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A structurally similar compound with a quinazoline core instead of quinoline.
7-Bromo-2,4,6-trichloroquinoline: Lacks the fluorine atom, which may affect its chemical and biological properties.
2,4,6-Trichloroquinoline-3-carbaldehyde: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness
7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde is unique due to the combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C10H2BrCl3FNO |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H2BrCl3FNO/c11-6-5(12)1-3-7(13)4(2-17)10(14)16-9(3)8(6)15/h1-2H |
Clave InChI |
UJSAVZJANFJCQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(C(=C2Cl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


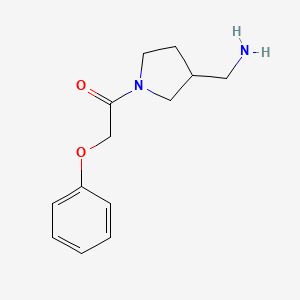
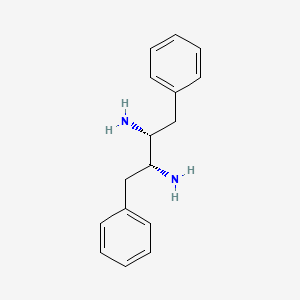
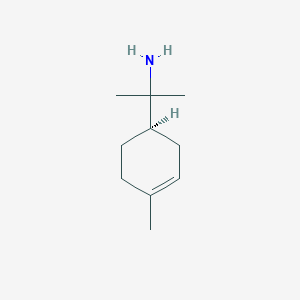
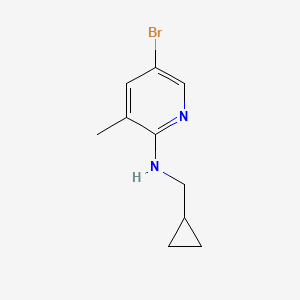


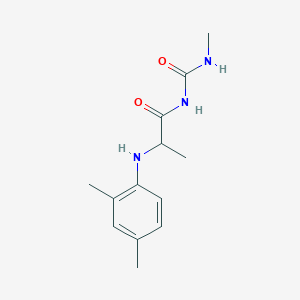
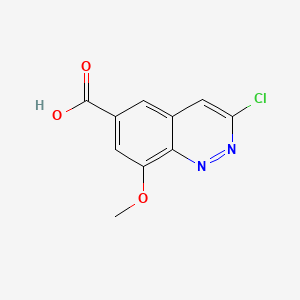
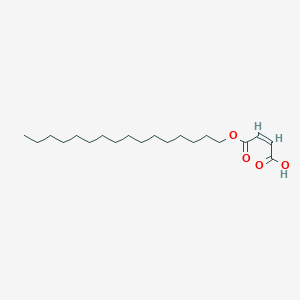
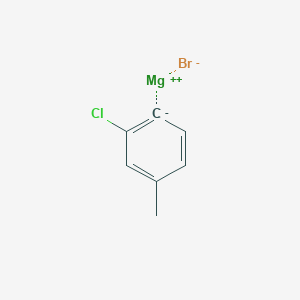
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
